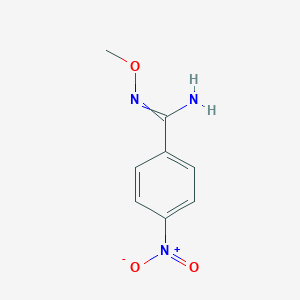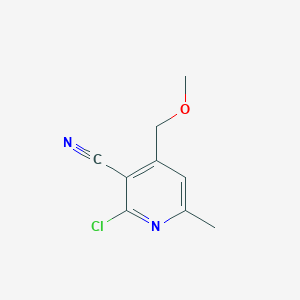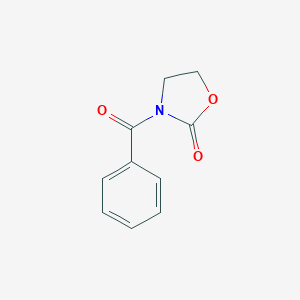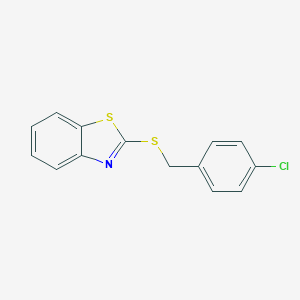
N-(1-hydroxy-1-phenylpropan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamides, including “N-(1-hydroxy-1-phenylpropan-2-yl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “N-(1-hydroxy-1-phenylpropan-2-yl)benzamide” can be represented by the InChI code:InChI=1S/C16H17NO2/c1-12(15(18)13-8-4-2-5-9-13)17-16(19)14-10-6-3-7-11-14/h2-12,15,18H,1H3,(H,17,19). Chemical Reactions Analysis
The reaction for the synthesis of benzamides involves the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition and Antiproliferative Activity
A series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including N-(1-hydroxy-1-phenylpropan-2-yl)benzamide, were synthesized and evaluated for their ability to inhibit histone deacetylases. These compounds showed inhibitory activity against these enzymes, with some derivatives exhibiting potent antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines. This suggests their potential application in cancer therapy due to their ability to modulate gene expression through histone deacetylation inhibition and induce cell-cycle arrest at the G2 phase (Jiao et al., 2009).
Antimicrobial Activity
Another study explored the synthesis of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives, closely related to N-(1-hydroxy-1-phenylpropan-2-yl)benzamide, and evaluated them for antibacterial and antifungal activities. These compounds showed broad-spectrum activity against various microorganisms, including Staphylococcus aureus and Escherichia coli, suggesting the potential of N-(1-hydroxy-1-phenylpropan-2-yl)benzamide derivatives as antimicrobial agents (Ertan et al., 2007).
Chemoselective Synthesis and Biological Interest
The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates was described, leading to the formation of compounds like N-(1-hydroxy-1-phenylpropan-2-yl)benzamide. These compounds have been identified to possess biological interest, potentially due to their structural characteristics conducive to various biological interactions (Singh et al., 2017).
Synthesis and Antimicrobial Properties of Derivatives
Research into synthesizing derivatives of N-(1-hydroxy-1-phenylpropan-2-yl)benzamide for antimicrobial applications has shown that some of these molecules exhibit significant potency against pathogenic strains, including resistance to traditional antibiotics. This underscores the potential of these compounds in developing new antimicrobial therapies (Bikobo et al., 2017).
Metal Complexes for Anti-Cancer Evaluation
Metal complexes with 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide as ligands have shown promising antitumor activity against human colon carcinoma cells. The study of these complexes could provide insights into the design of new cancer therapies based on the structural framework of N-(1-hydroxy-1-phenylpropan-2-yl)benzamide (Rizk et al., 2021).
Eigenschaften
IUPAC Name |
N-(1-hydroxy-1-phenylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12(15(18)13-8-4-2-5-9-13)17-16(19)14-10-6-3-7-11-14/h2-12,15,18H,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKXFNVKDLDJBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385279 |
Source


|
| Record name | F0472-0024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-hydroxy-1-phenylpropan-2-yl)benzamide | |
CAS RN |
4380-71-6 |
Source


|
| Record name | N-(2-Hydroxy-1-methyl-2-phenylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4380-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | F0472-0024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5H-Indeno[1,2-b]pyridin-5-one, hydrazone](/img/structure/B411981.png)



![Dibenzo[b,d]furan-3,7-dithiol](/img/structure/B411988.png)


![2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzonitrile](/img/structure/B411991.png)

![2-Dichloromethyl-4-methylsulfanyl-6-phenyl-[1,3,5]triazine](/img/structure/B411995.png)
